molecular formula C36H12F63O4P B590017 Tris[2-(perfluorodecyl)ethyl] Phosphate CAS No. 106554-16-9

Tris[2-(perfluorodecyl)ethyl] Phosphate

Cat. No.: B590017
CAS No.: 106554-16-9
M. Wt: 1736.361
InChI Key: YBJWUCHKFPHEOV-UHFFFAOYSA-N
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Description

Contextualization within Organophosphate and Per- and Polyfluoroalkyl Substance (PFAS) Chemistry

Tris[2-(perfluorodecyl)ethyl] Phosphate (B84403) is structurally classified as a triester of phosphoric acid, which places it in the broad category of organophosphates. wikipedia.org Organophosphates are characterized by a central phosphate molecule bonded to organic groups. wikipedia.org This class of compounds is diverse, encompassing vital biomolecules like DNA and ATP, as well as synthetic chemicals used as insecticides, flame retardants, plasticizers, and nerve agents. wikipedia.org

Simultaneously, the compound is defined as a per- and polyfluoroalkyl substance (PFAS). PFAS are a large class of chemicals that contain at least one perfluorocarbon moiety (-CnF2n-). acs.orgmaine.gov This structural feature, a highly stable backbone of carbon atoms with fluorine atoms attached, imparts unique properties such as resistance to water and oil. nih.gov Tris[2-(perfluorodecyl)ethyl] Phosphate contains three long perfluorodecyl chains, categorizing it as a polyfluoroalkyl phosphate ester (PAP), a specific subgroup of PFAS. nih.gov These PAPs are considered emerging substitutes for legacy PFAS compounds. nih.gov The management of chemicals with shared characteristics, such as organophosphate pesticides and PFAS, as distinct classes is a common practice in regulatory science. acs.orgmaine.gov

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number106554-16-9 pharmaffiliates.com
Molecular FormulaC36H12F63O4P pharmaffiliates.com
Molecular Weight1736.36 g/mol pharmaffiliates.com
SynonymsTris(1H,1H,2H,2H-perfluorodecyl)phosphate lgcstandards.com

Historical Perspectives on Research into Fluorinated Organophosphates and Per- and Polyfluoroalkyl Substances

The history of organophosphorus compounds is extensive, with early research in the 1930s leading to the discovery of their potent biological activity. mdpi.com In 1932, German scientist Lange and his student synthesized the first organophosphorus(V) fluorides, noting their toxic effects upon inhalation. nih.govgetipm.com This line of research, particularly under Gerhard Schrader at I. G. Farben, expanded significantly in the quest for new insecticides, leading to the development of thousands of organophosphate compounds, including chemical warfare agents like tabun (B1200054) and sarin (B92409) during World War II. getipm.comresearchgate.net After the war, organophosphates such as parathion (B1678463) and malathion (B1675926) were commercialized as pesticides, becoming widely used after many organochlorine insecticides were banned in the 1970s. wikipedia.orgresearchgate.net

The development of PFAS began in the same era, driven by the need for materials with unique surface properties. These substances were widely incorporated into industrial and consumer products, including non-stick coatings, fire-fighting foams, and protective coatings for textiles and paper, due to their ability to repel both water and oil. nih.gov Over time, the extreme persistence of certain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), led to global contamination and regulatory action under international agreements like the Stockholm Convention. acs.orgnih.gov This prompted a shift towards the use of alternative PFAS, including polyfluoroalkyl phosphate esters (PAPs), as replacements. nih.gov

Current Research Landscape and Scholarly Significance of Perfluorinated Alkyl Phosphates

The current academic focus on perfluorinated alkyl phosphates, the class to which this compound belongs, is driven by their use as substitutes for regulated, long-chain PFAS. nih.gov As a result, these compounds, often referred to as PAPs, are now being detected in various environmental compartments, including wastewater, household dust, and consumer products like food-contact materials and cosmetics. nih.gov

A significant area of scholarly investigation is the potential for PAPs to act as precursors to other PFAS. acs.orgnih.gov Toxicokinetic studies suggest that after entering a biological system, PAPs can be biotransformed, generating other perfluorinated compounds. nih.gov Research shows that stormwater runoff is a major pathway for contaminants, including organophosphate esters and PFAS, to enter aquatic ecosystems, particularly in urban watersheds. rsc.orgpfascentral.org Ongoing studies are investigating the occurrence and concentrations of various PFAS in drinking water sources and the effectiveness of treatment technologies like granular activated carbon and ion exchange for their removal. nih.govnih.gov The scholarly significance of compounds like this compound lies in their position as next-generation PFAS, necessitating research into their environmental fate, transport, and potential biological effects to inform future regulatory decisions and environmental management strategies. nih.gov

Table 2: General Characteristics of Compound Classes

Chemical ClassDefining Structural FeaturePrimary Areas of Application/Research Interest
Organophosphates (OPEs)Ester of phosphoric acid (O=P(OR)3) wikipedia.orgInsecticides, Herbicides, Flame Retardants, Plasticizers, Nerve Agents wikipedia.org
Per- and Polyfluoroalkyl Substances (PFAS)At least one aliphatic perfluorocarbon moiety (-CnF2n-) maine.govSurfactants, Surface Protectors (for textiles, paper), Fire-fighting Foams nih.gov

Properties

IUPAC Name

tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H12F63O4P/c37-7(38,10(43,44)13(49,50)16(55,56)19(61,62)22(67,68)25(73,74)28(79,80)31(85,86)34(91,92)93)1-4-101-104(100,102-5-2-8(39,40)11(45,46)14(51,52)17(57,58)20(63,64)23(69,70)26(75,76)29(81,82)32(87,88)35(94,95)96)103-6-3-9(41,42)12(47,48)15(53,54)18(59,60)21(65,66)24(71,72)27(77,78)30(83,84)33(89,90)36(97,98)99/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJWUCHKFPHEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H12F63O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858544
Record name Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1736.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106554-16-9
Record name Tris(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl) phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Tris 2 Perfluorodecyl Ethyl Phosphate

Role of Precursors and Intermediate Compounds in Synthesis

The successful synthesis of Tris[2-(perfluorodecyl)ethyl] Phosphate (B84403) is contingent on the availability and reactivity of its key precursors and the management of intermediate compounds.

The primary precursor for the fluoroalkyl portion of the molecule is 2-(perfluorodecyl)ethyl alcohol . This alcohol contains the C₁₀F₂₁ chain attached to an ethyl group. The synthesis of such long-chain perfluoroalkyl alcohols can be a multi-step process, often starting from commercially available perfluoroalkyl iodides.

The key phosphorylating agent is typically phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) . The reaction between three equivalents of 2-(perfluorodecyl)ethyl alcohol and one equivalent of phosphorus oxychloride, usually in the presence of a base to neutralize the HCl byproduct, leads to the formation of the target molecule.

During the synthesis, intermediate phosphate esters are formed. For instance, the reaction of the alcohol with POCl₃ will sequentially produce mono- and di-substituted chlorophosphate intermediates before the final trisubstituted phosphate is obtained. Careful control of stoichiometry and reaction conditions is necessary to ensure the reaction goes to completion and to minimize the formation of partially substituted byproducts.

The table below outlines the key precursors and their roles in the synthesis of Tris[2-(perfluorodecyl)ethyl] Phosphate.

Precursor/IntermediateChemical FormulaRole in Synthesis
2-(perfluorodecyl)ethyl alcoholC₁₀F₂₁CH₂CH₂OHProvides the perfluorinated alkyl chains.
Phosphorus OxychloridePOCl₃The source of the central phosphate group. masterorganicchemistry.compearson.com
PyridineC₅H₅NActs as a base to neutralize the HCl byproduct during esterification. masterorganicchemistry.com
Dichloridophosphate Intermediate(C₁₀F₂₁CH₂CH₂O)POCl₂First intermediate formed in the reaction.
Monochloridophosphate Intermediate(C₁₀F₂₁CH₂CH₂O)₂POClSecond intermediate formed in the reaction.

Scalability and Efficiency in Academic Synthesis Paradigms

In academic research, the focus is often on demonstrating proof-of-concept and optimizing reaction conditions on a small scale. For instance, research into the batch-wise esterification of phosphorus trichloride with alcohols has focused on understanding the influence of various parameters like temperature and mixing order to maximize the yield of the desired phosphonate. researchgate.net

Translating these batch processes to a larger, more continuous-flow method can improve scalability and efficiency. dur.ac.uk Continuous flow systems offer better control over reaction parameters and can lead to higher yields and purity. dur.ac.uk For example, the synthesis of nucleoside phosphates has been successfully scaled up using a continuous flow method, delivering significant quantities of the product with high purity. dur.ac.uk

The purification of highly fluorinated compounds like this compound can also be a challenge. Due to their unique solubility properties, standard purification techniques may not be effective. Specialized methods such as fluorous solid-phase extraction (SPE) are often employed to isolate and purify these compounds. researchgate.net This technique leverages the high affinity of the fluorinated chains for a fluorous stationary phase to separate them from non-fluorinated impurities. researchgate.net

Factors affecting the scalability and efficiency of the synthesis include:

Cost and availability of starting materials: Long-chain perfluorinated alcohols can be expensive and may not be readily available in large quantities.

Reaction conditions: The need for anhydrous conditions and inert atmospheres can add complexity and cost to the process.

Purification: The removal of impurities and byproducts can be difficult and may require specialized chromatographic techniques.

Waste disposal: The generation of halogenated byproducts and solvents requires careful handling and disposal.

Further research into more efficient catalytic systems and the development of more benign reaction media will be crucial for improving the scalability and sustainability of synthesizing this compound and other highly fluorinated materials.

Research Applications and Utility in Advanced Materials and Chemical Science

Investigations in Surface Chemistry and Interfacial Phenomena

The distinct molecular structure of Tris[2-(perfluorodecyl)ethyl] Phosphate (B84403), featuring long perfluorinated chains, imparts significant surface-active properties. These characteristics are of considerable interest in the fields of surface chemistry and interfacial phenomena.

Role as a Surfactant in Emulsion and Dispersion Research

Due to its amphipathic nature, with a polar phosphate head and non-polar fluorinated tails, Tris[2-(perfluorodecyl)ethyl] Phosphate is expected to function as a surfactant. While specific studies on its role in creating and stabilizing emulsions and dispersions are not extensively documented, its structural similarity to other fluorinated surfactants suggests it could be effective in lowering the interfacial tension between immiscible liquids, such as oil and water, or in dispersing solid particles in a liquid medium.

Applications in Advanced Coatings and Self-Assembled Monolayers

The ability of phosphate esters to bind to metal oxide surfaces makes them excellent candidates for forming protective and functional coatings. Research on other fluorinated phosphate esters has demonstrated their capacity to form self-assembled monolayers (SAMs) on various substrates.

One study highlighted the rapid formation of a self-assembled monolayer from a fluorinated phosphate ester on metal oxide substrates. nih.gov This process, accomplished through a simple wet-chemical approach, resulted in a superhydrophobic surface capable of trapping an air layer when submerged in water. nih.gov The resulting low surface energy coating is a key component in creating aerophilic surfaces, which are surfaces that exhibit a preference for air over water. nih.gov

Key Findings from a Study on a Fluorinated Phosphate Ester:

Property InvestigatedObservationReference
Surface TensionAchieved a low surface tension of 15.31 mN/m. nih.gov
Formation of SAMsRapid formation on metal oxide substrates within seconds. nih.gov
Surface PropertyCreated a superhydrophobic surface. nih.gov
Underwater BehaviorTrapped an air layer, demonstrating aerophilicity. nih.gov

Explorations in Lubrication and Tribology Research

Integration into Polymer and Composite Material Systems

Specific studies detailing the integration of this compound into polymer and composite material systems are not found in the reviewed literature. However, related organophosphate compounds are utilized as flame retardants and plasticizers in various polymers.

Catalytic and Reaction Medium Studies

There is a lack of available research on the use of this compound in catalytic or reaction medium studies. Research into the catalytic activity of organophosphates is an existing field, but specific data for this compound is absent. nih.gov

Environmental Distribution, Transport, and Transformation Research

Occurrence and Detection in Environmental Compartments

The detection of long-chain polyfluoroalkyl phosphate (B84403) esters like Tris[2-(perfluorodecyl)ethyl] Phosphate in aquatic systems is complex due to their chemical properties. Research on related SAmPAP diesters in marine environments has shown that while their degradation products like perfluorooctane (B1214571) sulfonate (PFOS) are found in the water column, the parent compounds themselves may not be readily detected in water samples. researchgate.netnih.gov In a study of an urbanized marine harbor, SAmPAP diester was not detected in water, even though PFOS was present at concentrations up to 710 pg/L. researchgate.netnih.gov This suggests that compounds like this compound, due to their hydrophobic nature, are likely to partition out of the water column and into other environmental compartments like sediment. researchgate.net

While specific data for this compound in freshwater is limited, the general behavior of long-chain PFAS suggests they are more likely to be found in sediment rather than the water column. nih.gov Studies have shown that short-chain PFAS tend to be more water-soluble and remain in the water phase, whereas long-chain variants exhibit greater partitioning to solids. nih.gov

Research has confirmed the presence of SAmPAP diesters, a class to which this compound belongs, in marine sediments. In a notable study of an urbanized harbor, SAmPAP diester was detected in marine sediments at concentrations ranging from 40 to 200 pg/g dry weight. researchgate.netnih.gov These concentrations were comparable to those of the well-known breakdown product PFOS, which ranged from 71 to 180 pg/g. researchgate.net The presence of these precursor compounds in sediment is significant, as they can act as a long-term source of terminal PFAS like PFOS through transformation processes. ntnu.no

The strong tendency for these compounds to be found in sediment is supported by their chemical properties. SAmPAP is known to be hydrophobic, with a high octanol-water partition coefficient (LogKow) of 16, indicating a strong preference for partitioning into organic matter and solids over water. researchgate.net This is further evidenced by calculated mean log-transformed sediment/water distribution coefficients for SAmPAPs, which range from 2.3 to 4.3. researchgate.netnih.gov There is currently a lack of specific research on the detection of this compound in soil matrices. However, given its structure and the behavior of similar compounds, it is expected to exhibit strong sorption to soil organic matter. scholaris.caitrcweb.org

Detection of SAmPAP Diester in Marine Sediment
CompoundConcentration Range (pg/g dry weight)Reference Location
SAmPAP Diester40 - 200Urbanized Marine Harbor, Vancouver
PFOS (for comparison)71 - 180Urbanized Marine Harbor, Vancouver

The atmospheric transport of large, low-volatility compounds like this compound is generally considered to be limited compared to more volatile PFAS. aecom.com However, atmospheric transport of PFAS, in general, is a known pathway for their global distribution, even to remote regions. aecom.com This transport can occur with the compounds in the gas phase or associated with particulate matter. aecom.comnih.gov

For less volatile PFAS, transport is more likely to occur when they are adsorbed to particles. nih.gov Deposition happens through both dry and wet precipitation events. aecom.com Modeling studies, such as those using the Community Multiscale Air Quality (CMAQ) model, have been developed to predict the transport and deposition of various PFAS. nih.goviaqm.co.uk These models show that deposition rates are influenced by factors like water solubility and partitioning behavior. nih.gov While these models provide a framework, specific data on the atmospheric transport and deposition of this compound are not yet available. Its large molecular size and low vapor pressure suggest that long-range atmospheric transport in the gas phase is unlikely, but transport via aerosols or particulate matter remains a possibility.

Environmental Mobility and Partitioning Research

The environmental mobility of this compound is expected to be low due to its structure, which includes long fluorinated chains. Its behavior is governed by partitioning processes between water, air, soil, and sediment.

The chemical structure of this compound strongly favors adsorption to solid environmental media like soil and sediment. researchgate.net The primary mechanisms driving this are hydrophobic interactions between the long perfluorinated tails and organic carbon in soils and sediments. itrcweb.org Research on SAmPAP, a class of compounds that includes the target substance, indicates it is highly sorptive. researchgate.net This is demonstrated by its detection in sediments coinciding with its absence in the overlying water column. researchgate.net

The high LogKow value of 16 reported for SAmPAP confirms its hydrophobic nature. researchgate.net Furthermore, studies have determined mean log-transformed sediment/water distribution coefficients (Log Kd) for SAmPAPs to be in the range of 2.3 to 4.3, which quantifies their strong partitioning from water to sediment. researchgate.netnih.gov This strong binding suggests that once in soil or sediment, this compound would be relatively immobile, with slow desorption back into the water phase. This retention in solid media can create long-term reservoirs of the compound in the environment. ntnu.no

Partitioning Coefficients for SAmPAP Compounds
ParameterValueSignificance
LogKow (Octanol-Water Partition Coefficient)16Indicates high hydrophobicity and preference for organic phases over water.
Log Kd (Sediment-Water Distribution Coefficient)2.3 - 4.3Shows strong partitioning from water to sediment.

Volatilization is the process by which a chemical transfers from water to air. For PFAS, this is highly dependent on whether the compound is in its ionic or neutral (non-ionic) form. aecom.com this compound is a neutral polyfluoroalkyl substance. Neutral PFAS, such as fluorotelomer alcohols, can be more volatile than their ionic counterparts. copernicus.org However, the very long perfluorodecyl chains and large molecular weight of this compound suggest it has a very low vapor pressure and therefore a low tendency to volatilize from water or soil surfaces.

While specific experimental data on the Henry's Law constant for this compound is not available, the general trend for polyfluoroalkyl phosphate esters is that volatility decreases with increasing molecular weight. researchgate.net Therefore, significant air-water exchange driven by volatilization is not expected to be a major environmental transport pathway for this particular compound under normal environmental conditions.

Transformation Pathways and Degradation Mechanisms in Environmental Systems

Photolytic Degradation Studies

Specific studies on the direct photolytic degradation of this compound are not extensively detailed in the reviewed literature. However, research on related organophosphate compounds provides insights into potential photodegradation pathways. For instance, studies on other organophosphate esters (OPEs) have shown that they can be degraded through photocatalysis, often involving hydroxyl radicals as the primary reactive species. murdoch.edu.aunih.gov The efficiency of such degradation can be influenced by factors like the water matrix and the presence of photosensitizers. murdoch.edu.au

In a study on a structurally different but related compound, Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), it was found that UV radiation could significantly contribute to its transformation into the corresponding phosphate form, Tris(2,4-di-tert-butylphenyl)phosphate. nih.govnih.gov This suggests that the phosphate group and its linkages are susceptible to photochemical alteration. While the perfluorinated alkyl chains of this compound are expected to be highly resistant to photolytic degradation due to the strength of the carbon-fluorine bond, the phosphate ester portion of the molecule represents a likely site for photolytic cleavage under relevant environmental conditions. nih.gov

Hydrolytic Stability and Degradation Research

The hydrolytic breakdown of the phosphate ester linkages is a primary initial step in the environmental degradation of polyfluoroalkyl phosphate esters (PAPs). acs.orgnih.gov This process has been observed for various PAPs and is considered a critical gateway to their further transformation. nih.gov In laboratory studies, the hydrolysis of PAPs leads to the formation of fluorotelomer alcohols (FTOHs) and, in the case of diesters (diPAPs) like this compound, the corresponding monosubstituted PAPs (monoPAPs). acs.orgnih.gov

Research on 6:2 and 8:2 diPAPs has demonstrated that the initial hydrolytic cleavage is a key step, with the resulting monoPAPs being unstable and readily hydrolyzing further to FTOHs. nih.gov The rate of hydrolysis can be influenced by the surrounding medium. For example, some solvents have been shown to enhance the hydrolysis of these compounds during extraction procedures. nih.gov Given these findings, it is anticipated that this compound will undergo a similar hydrolytic degradation pathway, cleaving at the phosphate ester bonds to release 10:2 fluorotelomer alcohol (10:2 FTOH). This hydrolytic instability is a crucial factor in its environmental persistence and transformation.

Microbial and Biotic Transformation Pathways

Microbial action is a significant driver in the transformation of PAPs in environmental systems such as soil and wastewater treatment plants. acs.orgnih.govnih.gov The general biotic transformation pathway for PAPs involves an initial enzyme-mediated hydrolysis of the phosphate ester bond, followed by the oxidation of the resulting fluorotelomer alcohol. nih.gov

Studies on various PAPs have consistently shown that they can be biodegraded by microorganisms. For instance, research conducted in aerobic microbial systems and soil has confirmed the transformation of diPAPs into a range of PFCAs. acs.orgnih.govresearchgate.net The rate of this biotransformation is notably influenced by the length of the perfluoroalkyl chain. Longer-chain diPAPs, such as 8:2 diPAP, exhibit significantly slower degradation rates compared to their shorter-chain counterparts like 6:2 diPAP. nih.gov This suggests that the molecular weight and, by extension, the bioavailability of the compound are critical factors in its microbial degradation. nih.govnih.gov

Specifically for this compound, which is a 10:2 diPAP, it is expected to be biodegradable, but likely at a very slow rate, potentially leading to greater persistence in the environment compared to shorter-chain PAPs. Studies on other high-molecular-weight PAPs, such as SAmPAP diester, have shown them to be highly recalcitrant to microbial degradation, with estimated half-lives exceeding several hundred days. nih.govacs.org This recalcitrance is hypothesized to be due to reduced bioavailability resulting from the compound's hydrophobicity. nih.govacs.org The activity of microorganisms responsible for this degradation is also influenced by environmental conditions, with temperature being a key factor. nih.govacs.org

Table 1: Aerobic Biotransformation Half-Lives of diPAPs in Soil

Formation of Environmental Transformation Products

The environmental transformation of this compound and other PAPs results in the formation of a series of degradation products. The primary transformation products resulting from the initial hydrolysis are the corresponding monoPAPs and fluorotelomer alcohols (FTOHs). acs.orgnih.gov These intermediates, particularly the FTOHs, are then subject to further biotic oxidation.

This subsequent oxidation leads to the formation of a suite of perfluoroalkyl carboxylic acids (PFCAs), which are known for their extreme persistence in the environment. acs.orgnih.govacs.org The specific PFCAs formed are dependent on the chain length of the parent PAP. For example, the biotransformation of 6:2 diPAP has been shown to yield primarily perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA), along with 5:3 fluorotelomer carboxylic acid (5:3 acid). nih.gov The degradation of 8:2 diPAP principally results in the formation of perfluorooctanoic acid (PFOA). nih.gov

Following this established pattern, the biotransformation of this compound (a 10:2 diPAP) is expected to primarily produce perfluorononanoic acid (PFNA) and perfluorodecanoic acid (PFDA). The detection of odd-chained PFCAs in some PAP degradation studies suggests that multiple transformation pathways, such as β-oxidation and potentially other mechanisms, are at play. acs.orgnih.gov The formation of these persistent PFCAs from precursor compounds like this compound is a significant concern for environmental health. nih.gov

Table 2: Major Environmental Transformation Products of Selected Polyfluoroalkyl Phosphate Esters (PAPs)

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of Tris[2-(perfluorodecyl)ethyl] phosphate (B84403), enabling its separation from interfering matrix components and other related compounds. Both gas and liquid chromatography are utilized, with the choice of technique often dictated by the sample matrix and the analytical objectives.

Gas Chromatography (GC) Applications in Research

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While the high molecular weight and low volatility of Tris[2-(perfluorodecyl)ethyl] phosphate can pose challenges for GC analysis, the technique is suitable for certain applications, especially with the use of high-temperature columns and specialized injection techniques. For related, more volatile polyfluoroalkyl substances (PFAS), thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) has proven effective for their analysis in materials like food contact materials. nih.gov This technique allows for the analysis of compounds without prior derivatization. nih.gov

In studies of other PFAS, GC-MS operating in electron impact mode at 70 eV has been used. nih.gov For complex analyses, instrument tuning with high-sensitivity autotune and the use of acetonitrile (B52724) solvent blanks and matrix blanks are crucial to ensure data quality and avoid contamination. nih.gov Although specific applications for this compound are not widely documented, the methodologies developed for other large organophosphate esters and PFAS provide a solid foundation for its analysis.

Liquid Chromatography (LC) Methodologies for Complex Matrices

Liquid chromatography (LC) is generally the preferred chromatographic technique for the analysis of large, non-volatile, and thermally labile compounds like this compound. When coupled with tandem mass spectrometry (LC-MS/MS), it provides high selectivity and sensitivity for trace-level detection in complex matrices such as food, water, and biological tissues. nih.gov

Reversed-phase chromatography is commonly employed, utilizing C18 or similar stationary phases. The mobile phases typically consist of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. patsnap.com For instance, a method for detecting a related compound, tris(2-chloroethyl) phosphate (TCEP), in water utilized a Gemini C18 reversed-phase column with a mobile phase of methanol and water containing formic acid. patsnap.com

A significant challenge in the LC analysis of long-chain PFAS is their potential for adsorption to container surfaces and parts of the analytical system. To mitigate this, it has been observed that maintaining a sufficient percentage of organic solvent, such as methanol (e.g., approximately 50%), in the final extract is necessary to keep these compounds in solution. nih.gov However, a high organic solvent concentration can compromise the chromatographic separation of more polar, short-chain compounds. Therefore, a balance must be struck in the final extract composition to ensure good peak shape for a wide range of analytes. nih.gov

ParameterTypical Condition for PFAS Analysis
Chromatographic Column C18 Reversed-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient Elution Utilized to separate compounds with varying polarities
Column Temperature 30-40 °C
Injection Volume 5-10 µL
This table presents typical liquid chromatography conditions for the analysis of per- and polyfluoroalkyl substances, which would be applicable to this compound.

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry is indispensable for the definitive identification and precise quantification of this compound. The choice between high-resolution and tandem mass spectrometry depends on the research goals, from untargeted screening to trace-level quantification.

High-Resolution Mass Spectrometry (HRMS) in Environmental Research

High-resolution mass spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (QTOF) MS and Orbitrap MS, provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. researchgate.netnih.gov This capability is particularly valuable in environmental research for the non-targeted screening of novel and emerging PFAS. nih.gov

In studies of complex environmental samples, such as fish livers, the combination of Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and LC-QTOF MS has been used to identify a wide range of PFAS. nih.gov The ultrahigh resolution and mass accuracy of FT-ICR MS allow for the generation of a mass list that can be cross-referenced with data from LC-QTOF MS to identify compounds with high confidence. nih.gov For the analysis of aqueous matrices, HRMS is often operated in negative ionization mode with a heated electrospray ionization (ESI) source. researchgate.net A full MS scan is typically performed over a mass-to-charge (m/z) range of 100-1,000 at a high resolution (e.g., 60,000). researchgate.net

Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) instrument, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. nih.gov This technique operates in selected reaction monitoring (SRM) mode, where a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces chemical noise and matrix interferences.

For the analysis of organophosphate flame retardants, ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS) has proven to be a robust platform. nih.gov Analysis is typically performed in positive ionization mode, and quantification is achieved using an internal standard method to correct for matrix effects and variations in instrument response. nih.gov The selection of appropriate precursor-product ion transitions is critical for the specificity of the method. For this compound, one would anticipate a precursor ion corresponding to the protonated or ammoniated molecule, with characteristic fragment ions resulting from the loss of the perfluorodecyl ethyl groups.

Analytical TechniqueIonization ModePrecursor Ion (m/z) (Predicted)Product Ions (m/z) (Predicted)
LC-MS/MS Positive ESI[M+H]⁺, [M+NH₄]⁺Fragments from loss of -(CH₂)₂-(CF₂)₉-CF₃ and phosphate core
HRMS Negative ESI[M-H]⁻High-resolution fragments for formula confirmation
This interactive data table illustrates the predicted mass spectrometry parameters for the analysis of this compound.

Sample Preparation Techniques for Environmental and Material Samples

Effective sample preparation is crucial to isolate this compound from the sample matrix, concentrate it to detectable levels, and remove interfering substances. The choice of technique depends on the nature of the sample.

For solid samples such as soil, sediment, or consumer products, extraction is typically performed using an organic solvent. For more complex matrices like fruits and vegetables, a common approach involves extraction with basic methanol, followed by dilution with water and cleanup using solid-phase extraction (SPE). nih.gov

Solid-phase extraction is a widely used technique for cleaning up extracts and concentrating the analyte of interest. For fluorinated compounds like this compound, fluorous SPE can be particularly effective, as it utilizes the unique properties of the fluorinated chains for selective retention. researchgate.net Mixed-mode SPE cartridges, which have both ion-exchange and reversed-phase properties, are also employed to remove a wider range of matrix components. researchgate.net For example, a method for analyzing PFAS in fruits and vegetables used weak anion-exchange cartridges for cleanup. nih.gov

In some cases, a combination of techniques can be used for enhanced purification. For instance, matrix solid-phase dispersion (MSPD) combined with dispersive liquid-liquid micro-extraction (DLLME) has been developed for the analysis of other organic pollutants in complex food matrices. nih.gov

The following table summarizes common sample preparation techniques:

Sample TypeExtraction MethodCleanup Technique
Water Solid-Phase Extraction (SPE)-
Soil/Sediment Solvent Extraction (e.g., with methanol)Solid-Phase Extraction (SPE)
Biota (e.g., fish tissue) Solvent Extraction (e.g., with acetonitrile)Solid-Phase Extraction (SPE)
Food (e.g., vegetables) Basic Methanol ExtractionSolid-Phase Extraction (SPE) with Weak Anion-Exchange
This table outlines common sample preparation strategies for analyzing PFAS in various matrices, which are applicable to this compound.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a cornerstone technique for the sample preparation of poly- and perfluoroalkyl substances (PFAS) from various matrices. chromatographyonline.comlabmanager.com It serves to isolate and concentrate analytes of interest while removing interfering components from the sample matrix, thereby enhancing analytical sensitivity and accuracy. chromatographyonline.com The choice of SPE sorbent is critical and depends on the physicochemical properties of both the analyte and the matrix. labmanager.com For this compound, several SPE strategies can be considered, leveraging its unique structural features: a phosphate ester head and three long perfluorinated alkyl chains.

Weak Anion Exchange (WAX) Sorbents: WAX cartridges are widely used for extracting anionic PFAS, such as perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs). sepscience.com While this compound is a neutral compound, its potential hydrolysis to form anionic di- and mono-phosphate esters (diPAPs and monoPAPs) could make WAX sorbents effective for capturing these transformation products. The EPA 1633 method, for instance, utilizes WAX cartridges for various sample types. phenomenex.com

Polymeric Reversed-Phase Sorbents: Sorbents like Polystyrene-divinylbenzene (PS-DVB) are effective for retaining a broad range of PFAS, including neutral compounds like the target molecule, through hydrophobic interactions. chromatographyonline.com These sorbents are particularly useful for extracting long-chain PFAS from aqueous samples. chromatographyonline.com

Fluorous Solid-Phase Extraction (F-SPE): Given the highly fluorinated nature of this compound, F-SPE represents a highly selective and powerful purification technique. wikipedia.orgresearchgate.net This method relies on the principle of "fluorous-fluorous" interactions, where compounds with significant fluorine content are strongly retained by a fluorous stationary phase. nih.govrsc.org The stationary phase is typically silica (B1680970) gel modified with a perfluorinated carbon chain (e.g., -SiMe₂(CH₂)₂C₈F₁₇). nih.govrsc.org

The F-SPE procedure generally involves:

Loading: The sample, dissolved in a "fluorophobic" solvent mixture (like methanol/water or acetonitrile/water), is loaded onto the F-SPE cartridge. Non-fluorous or less-fluorinated compounds pass through, while the highly fluorinated this compound is retained. nih.gov

Washing: The cartridge is washed with the fluorophobic solvent to remove any remaining impurities.

Elution: The target analyte is eluted from the cartridge using a "fluorophilic" solvent (e.g., methanol, acetonitrile, or tetrahydrofuran), which disrupts the fluorous interactions. nih.gov

This technique is exceptionally effective for purifying highly fluorinated molecules from complex organic or biological mixtures and is considered a suitable method for compounds like [2-(perfluorooctyl)ethyl] and [2-(perfluorodecyl)ethyl] phosphate. researchgate.netnih.gov

SPE Sorbent TypeRetention MechanismApplicability to Target CompoundKey AdvantagesReferences
Weak Anion Exchange (WAX)Anion exchange, secondary reversed-phasePrimarily for anionic hydrolysis products (diPAPs, monoPAPs). Limited direct retention of the neutral triester.Effective for capturing key degradation products; widely used in standard PFAS methods (e.g., EPA 1633). sepscience.comphenomenex.com
Polymeric Reversed-Phase (e.g., PS-DVB)Hydrophobic (van der Waals) interactionsGood retention of the neutral, hydrophobic parent compound and its long alkyl chains.Broad applicability for various PFAS, including neutral and long-chain compounds. chromatographyonline.com
Fluorous (F-SPE)Fluorous-fluorous interactionsHighly specific and strong retention due to the extensive perfluorodecyl chains.Extremely high selectivity for highly fluorinated compounds, leading to very clean extracts. wikipedia.orgresearchgate.netnih.govrsc.org
Graphitized Carbon Black (GCB)Adsorption, π-π interactions, hydrophobic interactionsCan retain the compound, but often used as a secondary cleanup step to remove interferences.Strong retention for a wide range of organic molecules; effective for sample cleanup. phenomenex.com

Liquid-Liquid Extraction (LLE) and Microextraction Techniques

Liquid-liquid extraction (LLE) is a traditional sample preparation method based on partitioning analytes between two immiscible liquid phases. For organophosphate esters, this typically involves extracting the analytes from an aqueous sample into an organic solvent. However, LLE often requires large volumes of high-purity solvents and can be labor-intensive. In recent years, miniaturized versions of LLE, known as microextraction techniques, have gained prominence due to their efficiency, reduced solvent consumption, and high enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and effective microextraction technique that has been successfully applied to the analysis of various organophosphate esters in aqueous samples. nih.govnih.govresearchgate.net The method involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. brieflands.com This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for analyte transfer. The phases are then separated by centrifugation, and the analyte-enriched extraction solvent is collected for analysis.

For a compound like this compound, a fluorous affinity-based DLLME could be employed, using a perfluorinated solvent as the extractor to impart high selectivity. The selection of extraction and disperser solvents is critical for achieving high recovery. nih.gov

This table summarizes typical conditions from a study on other organophosphate esters, illustrating the parameters that would be optimized for this compound.

ParameterCondition/SolventFinding/PurposeReferences
Extraction SolventCarbon tetrachloride, ChloroformA water-immiscible solvent with high affinity for the target analytes. Volume is typically in the microliter range. nih.govbrieflands.com
Disperser SolventAcetonitrile, Acetone, MethanolA water-miscible solvent that helps disperse the extraction solvent into fine droplets within the aqueous sample. nih.govnih.gov
Sample Volume5 - 10 mLDLLME allows for efficient extraction from relatively small sample volumes. nih.gov
pH AdjustmentOptimized based on analyteCan influence the extraction efficiency of ionizable compounds. Less critical for neutral esters. nih.gov
Salt Addition (e.g., NaCl)0 - 5% (w/v)Increases the ionic strength of the aqueous phase, which can decrease the solubility of the analyte and enhance its partitioning into the extraction solvent (salting-out effect). nih.gov
Enrichment Factors30 - 46Demonstrates the high concentration capability of the technique. nih.gov
Detection Limits (LODs)0.02 - 0.07 µg/LAchieves low detection limits suitable for trace environmental analysis. nih.gov

Development of Novel Detection and Quantification Strategies

The analysis of emerging PFAS like this compound is complicated by the frequent absence of commercial analytical reference standards. This hinders accurate quantification and positive identification. Consequently, there is a significant research focus on developing novel strategies to detect and estimate the concentrations of these "suspect" compounds.

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening: Non-targeted and suspect screening analyses using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) are essential tools for identifying new or unexpected PFAS. youtube.com These methods acquire full-scan mass spectra with high mass accuracy, allowing for the determination of elemental formulas for unknown compounds. By searching against databases of known and theoretical PFAS, researchers can tentatively identify compounds like this compound in environmental and product samples even without a standard. youtube.com

Semi-Quantification Strategies: A major challenge in non-targeted analysis is determining the concentration of a tentatively identified compound. To address this, practical semi-quantification strategies have been developed. These approaches rely on the assumption that structurally similar compounds will have similar ionization efficiencies in the mass spectrometer.

One novel approach involves constructing "average PFAS calibration curves" from a set of available standards for different PFAS classes (e.g., carboxylic acids, sulfonic acids, phosphates). nih.govbohrium.com The response of a suspect compound is then compared to the average curve of its presumed chemical class to estimate its concentration. nih.gov This method provides a more uniform and reproducible way to report estimated concentrations of suspect PFAS across different laboratories, which is critical for assessing the environmental burden of compounds like this compound. nih.govresearchgate.net Validation of these methods has shown that they can estimate concentrations to within an order of magnitude, providing valuable data for risk assessment and prioritization of future research. nih.gov

Advanced Ionization and Fragmentation Techniques: The structural characterization of complex polyfluoroalkyl substances is being improved through advanced mass spectrometry techniques. For example, electron-activated dissociation (EAD) can provide more extensive fragmentation compared to conventional collision-induced dissociation (CID), yielding more structural clues for identifying unknown compounds during non-targeted screening. youtube.com These developments enhance the confidence in the tentative identification of novel PFAS.

Theoretical and Computational Studies on Tris 2 Perfluorodecyl Ethyl Phosphate

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For large, flexible molecules like Tris[2-(perfluorodecyl)ethyl] Phosphate (B84403), these approaches can elucidate conformational preferences, electronic properties, and interactions with surrounding media, which are difficult to characterize experimentally. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly powerful for studying PFAS. njit.edu

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. nih.gov By calculating the electron density, DFT can determine molecular geometries and energies, providing insights into chemical reactivity and stability. mdpi.commdpi.com For organophosphate compounds, DFT has been successfully used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and its ability to participate in chemical reactions.

While specific DFT studies on Tris[2-(perfluorodecyl)ethyl] Phosphate are not available in the public literature, the methodology can be applied to understand its fundamental properties. Such calculations would reveal the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The phosphate group, for instance, is a key reaction center, and DFT can elucidate how the long perfluorodecyl chains influence its reactivity. acs.org

Table 1: Representative Output from a Hypothetical DFT Calculation for a Polyfluoroalkyl Phosphate Ester

Calculated PropertyDescriptionHypothetical Value
Total Energy The total electronic energy of the optimized molecular geometry.-15,000 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and stability.7.3 eV
Dipole Moment A measure of the overall polarity of the molecule.5.2 Debye

Note: The values in this table are illustrative and based on typical ranges for similar fluorinated organophosphate compounds.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This approach is exceptionally well-suited for studying the behavior of surfactants like this compound at interfaces, such as air-water or oil-water boundaries. nih.govnih.gov Due to its amphiphilic nature—a polar phosphate head group and three long, nonpolar (lipophilic and hydrophobic) perfluorodecyl tails—the compound is expected to accumulate at these interfaces, a primary process governing its environmental transport and fate. ny.gov

An MD simulation of this compound would model the interactions between the molecule and its environment (e.g., water molecules). The simulation would track the trajectory of each atom, revealing how the molecules orient themselves at an interface. elsevierpure.comresearchgate.net It is expected that the polar phosphate head would orient towards the water phase, while the fluorinated tails would extend into the air or a nonpolar medium. mdpi.com These simulations can calculate key interfacial properties such as surface tension, the thickness of the interfacial layer, and the density profiles of different components across the interface. nih.gov Such studies on other PFAS have shown that fluorinated surfactants form highly ordered structures at interfaces, which influences their environmental behavior. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These in silico tools are crucial for predicting the properties of new or untested chemicals like this compound, thereby reducing the need for extensive experimental testing. researchgate.netnih.gov

For PFAS, QSAR/QSPR models are developed using large datasets of known compounds to predict endpoints relevant to environmental fate, such as octanol-water partition coefficient (log Kow), soil adsorption coefficient (Koc), and bioaccumulation factors. nih.govmdpi.com The models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to build these correlations. For a long-chain PAP like this compound, relevant descriptors would include molecular weight, the number of fluorine atoms, molecular volume, and descriptors related to molecular shape and electronic properties.

Table 2: Predicted Physicochemical and Environmental Fate Properties for Long-Chain Polyfluoroalkyl Phosphate Esters using QSPR Models

PropertyPredicted Value RangeSignificance for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient) > 10Indicates extremely high hydrophobicity and potential for bioaccumulation in fatty tissues.
Water Solubility < 1 µg/LVery low solubility limits its concentration in the aqueous phase but promotes partitioning to solids.
Vapor Pressure Very Low (< 10⁻¹⁰ Pa)Not volatile, will not be transported significantly in the gas phase.
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) > 5Strong tendency to adsorb to organic matter in soil and sediment, reducing mobility in groundwater.
Bioconcentration Factor (BCF) High (> 5000)High potential to accumulate in aquatic organisms from the surrounding water.

Note: These values are estimations based on QSPR models for analogous long-chain PFAS and have not been experimentally verified for this compound.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides profound mechanistic insights into how molecules like this compound interact with biological and environmental systems. nih.govresearchgate.net By combining results from different modeling techniques, a comprehensive picture of the molecule's potential behavior can be constructed. For instance, the primary mechanism of toxicity for many organophosphates is the inhibition of the enzyme acetylcholinesterase through phosphorylation. mdpi.com DFT and molecular docking simulations could be used to model the interaction of this compound with the active site of this enzyme to predict its potential for inhibition. researchgate.net

Predictive Modeling of Environmental Fate and Transport

Predicting the environmental fate and transport of a chemical involves understanding how it moves and persists in different environmental compartments (air, water, soil, biota). ny.gov For PFAS, this is particularly challenging due to their unique properties. Predictive models, such as multimedia fugacity models, use the physicochemical properties of a substance (often predicted by QSPR) as inputs to simulate its distribution in a model environment. researchgate.net

For this compound, its predicted high log Koc suggests it will strongly bind to soil and sediment, limiting its movement in water but leading to its accumulation in these compartments. researchgate.net Its very low vapor pressure indicates that long-range atmospheric transport of the parent compound is unlikely. However, its role as a precursor is critical. nih.gov Fate and transport models are increasingly being developed to include the transformation of PFAS precursors. ramboll.com These models can simulate the slow release of persistent PFCAs from reservoirs of precursor compounds in soil or sediment over extended periods, leading to long-term contamination of groundwater and surface water. nih.gov The development of global fate and transport models helps to identify the primary pathways for the distribution of PFAS and their precursors across vast distances. ramboll.com

Future Directions and Emerging Research Avenues for Tris 2 Perfluorodecyl Ethyl Phosphate

Interdisciplinary Research Synergies

The complex nature of Tris[2-(perfluorodecyl)ethyl] Phosphate (B84403), a member of the broader class of per- and polyfluoroalkyl substances (PFAS), necessitates a collaborative research approach. Future investigations will increasingly rely on the convergence of multiple scientific disciplines to fully comprehend its behavior, fate, and potential impacts. The intricate interplay between its chemical properties and its interactions with biological and environmental systems demands a unified effort from chemists, environmental scientists, toxicologists, and materials scientists.

Key areas for synergistic research include:

Environmental Chemistry and Toxicology: Understanding the environmental persistence, degradation pathways, and potential bioaccumulation of this compound is paramount. Collaborative studies will be essential to trace its journey through various environmental compartments, such as water, soil, and air, and to assess its toxicological profile.

Materials Science and Engineering: The unique properties of fluorinated compounds suggest a range of potential applications. Joint research between chemists and materials scientists can unlock novel uses for Tris[2-(perfluorodecyl)ethyl] Phosphate in advanced materials.

Computational Chemistry and Data Science: Predictive modeling and data analysis will play a crucial role in forecasting the environmental behavior and potential toxicological effects of this and related compounds, guiding experimental research and risk assessment.

This integrated approach will be vital for a comprehensive understanding of the lifecycle of this compound and for ensuring its responsible management.

Development of Sustainable Synthesis Routes

The synthesis of complex organophosphate esters like this compound traditionally involves multi-step processes that may utilize harsh reagents and generate significant waste. A critical future direction is the development of more sustainable and environmentally benign synthesis methods. Research in this area is expected to focus on the principles of green chemistry to minimize the environmental footprint of its production.

One potential route for synthesis involves the reaction of phosphorus oxychloride with the corresponding fluorinated alcohol, 2-(perfluorodecyl)ethanol. However, traditional methods often require catalysts and purification steps that can be resource-intensive.

Future research in sustainable synthesis will likely explore:

Catalyst Innovation: The development of novel, highly efficient, and recyclable catalysts to improve reaction yields and reduce energy consumption.

Alternative Reaction Media: The use of greener solvents or even solvent-free reaction conditions to minimize waste and environmental impact.

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby reducing by-product formation. A patent for the preparation of a different organophosphate flame retardant, tris(2,3-dichloropropyl) phosphate, highlights a process involving the reaction of phosphorus oxychloride and epichlorohydrin (B41342) with a catalyst, followed by purification steps. google.com This provides a general framework that could be adapted and improved upon for the synthesis of fluorinated phosphate esters.

A comparative look at existing and potential future synthesis routes is presented below:

Synthesis ParameterTraditional RouteFuture Sustainable Route
Starting Materials Phosphorus oxychloride, 2-(perfluorodecyl)ethanolBio-based precursors, recycled materials
Catalyst Lewis acids (e.g., AlCl3)Recyclable solid acids, biocatalysts
Solvent Organic solventsSupercritical fluids, ionic liquids, solvent-free
Purification Distillation, extractionMembrane separation, fluorous solid-phase extraction
By-products Acidic waste, solvent wasteMinimized and recyclable by-products

This table presents a conceptual comparison and is based on general principles of green chemistry applied to organophosphate synthesis.

Exploration of New Material Science Applications

The unique combination of a phosphate core and long perfluorinated alkyl chains in this compound imparts specific properties that are ripe for exploration in materials science. While a similar compound, Tris[2-(perfluorooctyl)ethyl] Phosphate, has been noted for its utility as a surfactant, the potential applications for the decyl variant remain a promising area of research. scbt.com

The inherent properties of this compound, such as high thermal stability, hydrophobicity, and oleophobicity, make it a candidate for a variety of advanced material applications.

Potential Application Areas:

Application AreaPotential Function of this compound
Advanced Coatings Surface modifier to impart hydrophobic and oleophobic properties, enhancing stain and water resistance.
High-Performance Lubricants Additive to improve thermal stability and reduce friction in extreme environments.
Flame Retardants As an organophosphate ester, it may exhibit flame retardant properties in polymers and textiles.
Functional Fluids Potential use in hydraulic fluids or heat transfer liquids due to its chemical and thermal stability.

This table is illustrative of potential applications based on the chemical structure of the compound and known properties of similar fluorinated and organophosphate compounds.

Future research will involve incorporating this compound into various material matrices and evaluating the resulting performance enhancements. This will require close collaboration between synthetic chemists and material scientists to tailor the compound's structure for specific applications.

Advanced Analytical Tool Development

The reliable detection and quantification of this compound in various environmental and biological matrices are crucial for research and regulatory purposes. The development of advanced analytical tools is a key future direction. Given its classification as a polyfluoroalkyl substance, many of the analytical techniques developed for PFAS are applicable.

Current and emerging analytical techniques for compounds of this class include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for the targeted analysis of PFAS compounds in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile organophosphate esters.

High-Resolution Mass Spectrometry (HRMS): Enables the identification of unknown PFAS compounds and transformation products.

Total Organic Fluorine (TOF) Analysis: A screening tool to measure the total amount of organofluorine compounds in a sample, which can indicate the presence of PFAS. norden.org

A significant challenge in the analysis of fluorinated compounds is the potential for contamination during sample collection and preparation. Therefore, the development of robust and standardized analytical protocols is essential. One promising purification technique for related compounds is fluorous solid-phase extraction (SPE) , which utilizes the unique properties of the fluorinated chains for selective separation. researchgate.net

Future research in analytical tool development will focus on:

Improving the sensitivity and selectivity of existing methods to detect trace levels of the compound.

Developing certified reference materials for this compound to ensure data quality and comparability across different laboratories.

Creating rapid and field-deployable screening methods for on-site analysis.

Global Research Collaboration and Data Sharing

Addressing the scientific questions surrounding this compound and other emerging contaminants requires a global effort. International collaboration and open data sharing are fundamental to accelerating scientific progress and informing policy decisions.

Initiatives like the OECD Global Forum on Environment dedicated to PFAS provide a platform for stakeholders from government, industry, academia, and non-governmental organizations to exchange information and coordinate research efforts. oecd.org Such forums are crucial for:

Harmonizing research methodologies and regulatory approaches. mdpi.comnih.gov

Sharing toxicological and environmental data to build a comprehensive global picture.

Facilitating joint research projects to address knowledge gaps more efficiently.

The establishment of open-access databases for PFAS compounds, including their properties, analytical methods, and toxicological data, will be a critical step forward. This will prevent duplication of effort and enable researchers worldwide to build upon existing knowledge. A coordinated global effort will be essential to ensure a comprehensive understanding of the environmental and health implications of this compound and to guide its responsible stewardship. mdpi.com

Mentioned Compounds

Chemical Name
This compound
Tris[2-(perfluorooctyl)ethyl] Phosphate
Phosphorus oxychloride
2-(perfluorodecyl)ethanol
Tris(2,3-dichloropropyl) phosphate
Epichlorohydrin
Aluminum chloride

Q & A

Q. How to align experimental data with regulatory frameworks for this compound?

  • Guidance : Crosswalk toxicity endpoints (e.g., LC50, NOAEL) with EPA’s ECOTOX Knowledgebase. For EU compliance, reference ECHA’s Registered Substances database and prioritize endpoints under REACH Annex VII-X .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.